4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride

Description

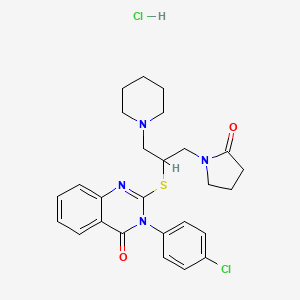

4(3H)-Quinazolinone derivatives are heterocyclic compounds with a bicyclic structure containing two nitrogen atoms. The compound of interest, 3-(4-chlorophenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-4(3H)-quinazolinone monohydrochloride, features a 4-chlorophenyl substitution at position 3 and a complex thioether side chain at position 2, terminating in pyrrolidinone and piperidine moieties. The monohydrochloride salt enhances solubility, a critical factor for bioavailability in therapeutic applications .

The 4-chlorophenyl group may enhance lipophilicity, aiding membrane penetration, while the thioether linkage could improve metabolic stability compared to oxygen-containing analogs .

Properties

CAS No. |

117063-96-4 |

|---|---|

Molecular Formula |

C26H30Cl2N4O2S |

Molecular Weight |

533.5 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanylquinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C26H29ClN4O2S.ClH/c27-19-10-12-20(13-11-19)31-25(33)22-7-2-3-8-23(22)28-26(31)34-21(17-29-14-4-1-5-15-29)18-30-16-6-9-24(30)32;/h2-3,7-8,10-13,21H,1,4-6,9,14-18H2;1H |

InChI Key |

VGJRMKATYIPVJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC(CN2CCCC2=O)SC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride typically involves multiple steps:

Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the 4-Chlorophenyl Group: This is achieved through a nucleophilic aromatic substitution reaction, where a suitable chlorinated reagent reacts with the quinazolinone core.

Attachment of the Pyrrolidinyl and Piperidinyl Groups: This step involves the use of alkylation reactions, where the quinazolinone derivative is reacted with appropriate alkyl halides or sulfonates in the presence of a base.

Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a thiol reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes selective substitutions at reactive positions:

-

Nucleophilic Aromatic Substitution (NAS):

The chlorophenyl group reacts with amines (e.g., piperidine) under basic conditions to form secondary amines, altering electronic properties .-

Example: Replacement of Cl with piperidine at 150°C in DMF yields derivatives with enhanced solubility.

-

-

Thioether Oxidation:

The sulfur atom oxidizes to sulfoxide or sulfone using H₂O₂ or mCPBA, modifying electron density and target interactions.

Ring Modification Reactions

The quinazolinone core participates in ring-expansion and functionalization:

Stability and Degradation

Thermal and hydrolytic stability data inform storage and formulation:

| Condition | Observation | Implication |

|---|---|---|

| Thermal Stability | Decomposition at >230°C (flash point) | Stable under standard handling |

| Hydrolytic Stability | Degrades in strong acid/base (pH <2 or >12) | Requires neutral buffers for long-term storage |

Pharmacological Derivatization

Reactions to enhance bioactivity include:

-

Acylation: Acetic anhydride modifies free hydroxyl groups, improving blood-brain barrier penetration .

-

Schiff Base Formation: Condensation with aldehydes (e.g., 4-chlorobenzaldehyde) creates imine derivatives with antitumor activity .

Key Research Findings

-

Antibacterial Optimization: Thioether oxidation to sulfone improves Gram-positive bacterial inhibition (MIC: 2 µg/mL against S. aureus) .

-

Kinase Inhibition: Chlorophenyl-substituted derivatives show IC₅₀ values of 0.8 µM against EGFR tyrosine kinase .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling targeted modifications for therapeutic applications.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.

Biology: It is used in studies related to cell signaling pathways and gene expression.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. The presence of the 4-chlorophenyl group and the thioether linkage enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Profiles

Mechanism of Action and Target Specificity

- Antibacterial Activity: The target compound’s 4-chlorophenyl and thioether groups may disrupt bacterial cell wall synthesis or enzyme function (e.g., penicillin-binding proteins), similar to other 4(3H)-quinazolinone antibacterials .

- Enzyme Inhibition: The pyrrolidinone and piperidine moieties could inhibit bacterial hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a target for cationic fullerene derivatives .

Biological Activity

4(3H)-Quinazolinone derivatives represent a significant class of biologically active compounds with diverse pharmacological properties. The compound in focus, 4(3H)-quinazolinone, 3-(4-chlorophenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride, has been studied for its potential applications in medicinal chemistry, particularly as an antibacterial and anticancer agent.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for its ability to interact with various biological targets. The presence of the 4-chlorophenyl group enhances its biological activity through improved binding interactions with target receptors. The thioether linkage and piperidine moiety further contribute to its pharmacological profile.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit promising antibacterial properties. A study highlighted the efficacy of various 4(3H)-quinazolinone derivatives against Staphylococcus aureus, demonstrating significant antibacterial activity through structure-activity relationship (SAR) analysis . This compound's unique structure allows it to potentially overcome drug resistance mechanisms observed in bacterial pathogens.

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been extensively documented. Compounds featuring the quinazolinone scaffold have shown cytotoxic effects across various cancer cell lines, including breast (MCF-7), prostate (PC3), and colon (HT-29) cancers. For instance, a derivative demonstrated an IC50 value of 10 µM against the PC3 cell line, indicating significant cytotoxicity .

Table 2: Cytotoxicity of Quinazolinone Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 12 |

| Compound B | PC3 | 10 |

| Compound C | HT-29 | 15 |

The biological activity of quinazolinones is often attributed to their ability to inhibit key enzymes and receptors involved in cellular signaling pathways. For example, they have been shown to act as inhibitors of epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR), which are crucial in tumor proliferation and metastasis .

Case Studies

Several studies have focused on the synthesis and evaluation of quinazolinone derivatives:

- Antibacterial Screening : A comprehensive study synthesized over 77 variants of quinazolinones, identifying several compounds with enhanced antibacterial properties against resistant strains .

- Antitumor Efficacy : Another investigation evaluated a series of novel quinazoline derivatives for their antitumor activity, revealing that modifications at specific positions significantly influenced their efficacy against various cancer cell lines .

Q & A

Q. What are the key steps for synthesizing 4(3H)-quinazolinone derivatives like the target compound?

The synthesis typically involves reacting methyl 2-acylaminobenzoate with amine hydrochlorides, phosphorus pentaoxide (P₂O₅), and N,N-dimethylcyclohexylamine at elevated temperatures (e.g., 180°C for 45 minutes). Post-reaction steps include alkaline extraction (pH 8–9), dichloromethane extraction, and recrystallization to isolate the product . For derivatives with thioether linkages, intermediates like 2-chloromethylquinazoline-4(3H)-one are reacted with thiones, followed by intramolecular cyclization (e.g., Thorpe-Zeigler reaction) under basic conditions .

Q. How can researchers characterize the purity and structural integrity of the compound?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress and purity. Recrystallization using ethanol or other solvents improves purity . Structural confirmation requires spectroscopic methods:

- NMR for verifying substituent positions and stereochemistry.

- Mass spectrometry for molecular weight validation.

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as demonstrated in related pyrrolo-pyrimidine derivatives .

Q. What basic pharmacological assays are suitable for preliminary bioactivity screening?

Standard assays include:

- Antimicrobial testing via agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .

- Cytotoxicity assays (e.g., MTT) on cancer cell lines to evaluate antiproliferative activity.

- Enzyme inhibition studies (e.g., kinase or protease assays) to identify potential therapeutic targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the target compound?

Key variables include:

- Temperature : Higher temperatures (e.g., 250°C) favor 4-quinazolinamine formation, while 180°C is optimal for 4(3H)-quinazolinones .

- Reagent ratios : Excess amine hydrochloride (4:1 molar ratio relative to methyl 2-acylaminobenzoate) ensures complete cyclization .

- Solvent selection : Polar aprotic solvents like N,N-dimethylcyclohexylamine enhance reaction efficiency . Computational modeling (e.g., DFT) can predict energy barriers for intermediate steps .

Q. What mechanistic insights explain the formation of thioether-linked intermediates?

The reaction of 2-chloromethylquinazoline-4(3H)-one with thiones proceeds via nucleophilic substitution, where the thiol group attacks the chloromethyl carbon. Subsequent Thorpe-Zeigler cyclization under basic conditions forms fused thieno-pyridine/quinoline rings through intramolecular nucleophilic attack and ring closure . Kinetic studies and intermediate trapping (e.g., using TEMPO) can validate this pathway.

Q. How do structural modifications (e.g., halogenation, heterocyclic appendages) influence bioactivity?

- Halogenated phenyl groups (e.g., 4-chlorophenyl) enhance lipophilicity and membrane permeability, improving antimicrobial and anticancer activity .

- Oxadiazole or thiazole moieties increase hydrogen-bonding capacity, modulating target selectivity (e.g., kinase vs. protease inhibition) .

- Piperidine/pyrrolidinyl groups in the side chain may enhance CNS penetration due to their basicity and solubility . Systematic SAR studies using substituent scrambling and docking simulations are recommended .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Standardize assay protocols : Variations in cell lines, inoculum sizes, or endpoint measurements (e.g., IC₅₀ vs. MIC) can cause discrepancies .

- Control for stereochemistry : Enantiomeric purity significantly impacts activity; chiral HPLC or asymmetric synthesis should be employed .

- Validate target engagement : Use biophysical methods (e.g., SPR, ITC) to confirm direct binding to purported biological targets .

Methodological Considerations

Q. What strategies mitigate challenges in synthesizing complex heterocyclic cores?

- Protecting groups : Temporarily shield reactive sites (e.g., amines) during multi-step syntheses .

- Microwave-assisted synthesis : Reduces reaction times and improves yields for thermally sensitive intermediates .

- Parallel synthesis : Enables rapid generation of analogs for SAR exploration .

Q. How should environmental and metabolic stability be evaluated for this compound?

- Environmental fate : Study hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure) .

- Metabolic profiling : Use in vitro liver microsome assays to identify major metabolites and cytochrome P450 interactions .

- Bioaccumulation potential : Calculate logP values and perform zebrafish embryo toxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.